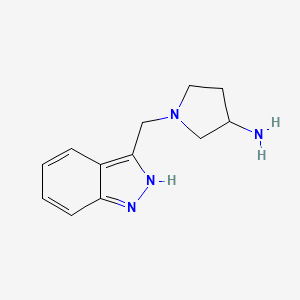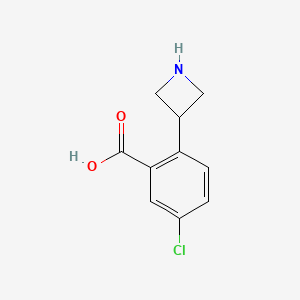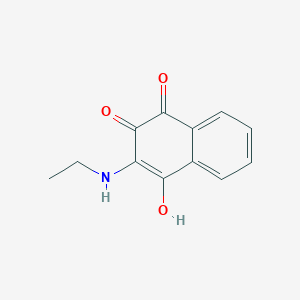
3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione is an organic compound with a complex structure that includes both ethylamino and hydroxynaphthalene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring .
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethylamino-4-methylphenol
- N-ethyl pentylone
- Eutylone
Uniqueness
Compared to similar compounds, 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in its applications .
Propiedades
Número CAS |
22158-42-5 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-(ethylamino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-13-9-10(14)7-5-3-4-6-8(7)11(15)12(9)16/h3-6,13-14H,2H2,1H3 |
Clave InChI |
PUIAZTIKXRILNS-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


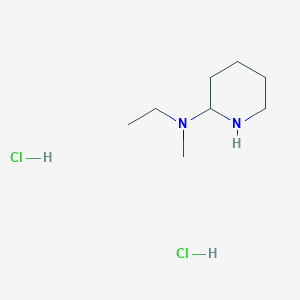
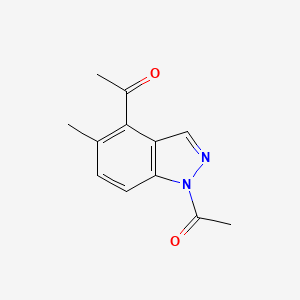

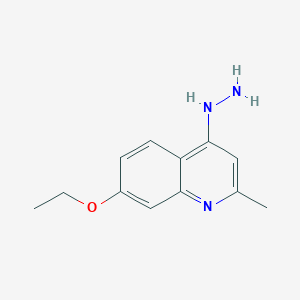
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)
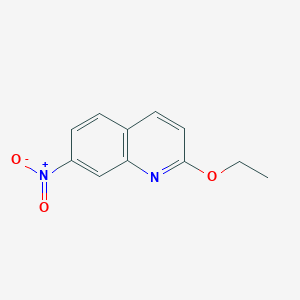
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
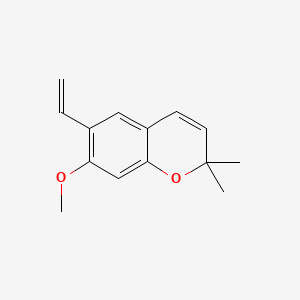
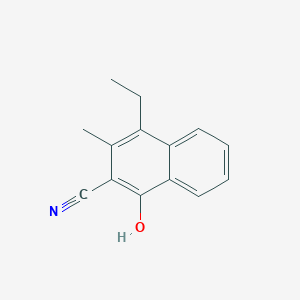
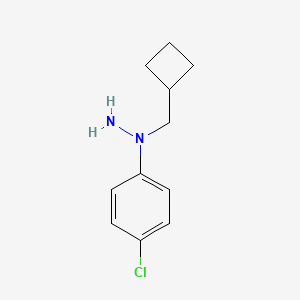
![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
